![molecular formula C15H13N3O3S2 B3749537 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide](/img/structure/B3749537.png)
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide
Übersicht
Beschreibung
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide works by mimicking the activity of BH3-only proteins, which are pro-apoptotic proteins that bind to anti-apoptotic proteins to neutralize their effects. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide binds to the BH3 domain of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby neutralizing their anti-apoptotic effects and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to have limited efficacy in some cancer cell lines, and resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been observed in some cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide is a useful tool for studying the role of anti-apoptotic proteins in cancer cell survival and for developing new cancer therapies. However, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has some limitations in lab experiments. It has been shown to have limited efficacy in some cancer cell lines, and resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been observed in some cancer cells. In addition, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has a short half-life in vivo, which limits its use as a therapeutic agent.
Zukünftige Richtungen
For N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide research include developing new analogs with improved efficacy and specificity for anti-apoptotic proteins, identifying biomarkers for predicting response to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide, and developing combination therapies that enhance the efficacy of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide. In addition, further research is needed to understand the mechanisms of resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide and to develop strategies to overcome resistance. Finally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has potential applications beyond cancer therapy, such as in the treatment of autoimmune diseases and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by binding to the BH3 domain of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby neutralizing their anti-apoptotic effects. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung, breast, and prostate cancers.
Eigenschaften
IUPAC Name |
2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c16-23(20,21)11-6-7-12-13(9-11)22-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20,21)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYBLNFEUIRFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.